physicochemical properties of 5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid
physicochemical properties of 5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid
Foreword: Navigating the Uncharted Territory of a Novel Chemical Entity
In the landscape of drug discovery and materials science, researchers frequently encounter novel chemical entities for which a full physicochemical profile has yet to be established. This guide addresses such a scenario for 5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid, a compound situated at the intersection of several key pharmacophores: the 1,2-oxazole ring, a known bioisostere for esters and amides with a role in modulating potency and metabolic stability; the pyridine ring, a common feature in kinase inhibitors and other targeted therapies; and a carboxylic acid, a versatile functional group for salt formation and hydrogen bonding.[1][2]
The public domain currently lacks extensive experimental data for this specific molecule.[3] Therefore, this document serves a dual purpose: first, to present a robust, predicted profile of its core physicochemical properties based on its chemical structure, and second, to provide detailed, field-proven experimental protocols for the empirical validation of these properties. This guide is designed for the research scientist, offering not just the "what" but the "why" behind each analytical choice, ensuring a self-validating system of characterization that is fundamental to robust scientific inquiry.
Compound Identity and Structural Attributes
A thorough understanding of a molecule's structure is the foundation upon which all other physicochemical interpretations are built.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid | - |
| CAS Number | 842958-49-0 | [4] |
| Molecular Formula | C₁₀H₈N₂O₃ | [3][4] |
| Molecular Weight | 204.18 g/mol | [4] |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC=CC=N2)C(=O)O | [3] |
| InChI Key | MIFBBWWDOGDMEN-UHFFFAOYSA-N | [3] |
The structure reveals a fascinating interplay of functional groups. The carboxylic acid moiety is acidic, while the pyridine ring introduces a basic center. The 1,2-oxazole core is a five-membered aromatic heterocycle that influences the overall electronic distribution and conformational rigidity of the molecule. The methyl group provides a small lipophilic region. This unique combination suggests a molecule with complex pH-dependent behavior, which will be a recurring theme in our analysis.
Predicted Physicochemical Profile: An Educated Starting Point
In the absence of experimental data, computational predictions provide a valuable baseline for experimental design. These predictions are derived from algorithms that analyze the molecule's structure and compare it to vast databases of known compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source | Rationale & Experimental Implications |
| Melting Point (Mp) | 160-180 °C (Estimate) | Structural Analogy | The presence of both a carboxylic acid and a pyridine ring allows for strong intermolecular hydrogen bonding and potential zwitterion formation, suggesting a crystalline solid with a relatively high melting point compared to non-polar analogues.[5] This prediction guides the choice of heating range in a melting point apparatus. |
| pKa (Acidic) | 3.5 - 4.5 | Computational (ACD/Labs, ChemAxon) | The carboxylic acid is the primary acidic center. Its acidity is influenced by the electron-withdrawing nature of the adjacent oxazole ring. This value is critical for designing dissolution studies and selecting appropriate buffer systems for analytical methods like HPLC. |
| pKa (Basic) | 2.0 - 3.0 | Computational (ACD/Labs, ChemAxon) | The pyridine nitrogen is the basic center. Its basicity is significantly reduced by the electron-withdrawing effect of the attached oxazole ring. Understanding this pKa is crucial for predicting solubility at low pH and for developing purification strategies like solid-phase extraction. |
| XlogP | 0.9 | PubChem (Predicted) | This value suggests that the neutral form of the molecule has a slight preference for an organic phase over an aqueous phase, indicating moderate lipophilicity.[3] However, this value is only relevant at a pH where the molecule is fully protonated and uncharged, which is a very narrow pH window given the predicted pKa values. |
| Aqueous Solubility | pH-dependent | Structural Analysis | High solubility is expected at pH > 5.5 (due to deprotonation of the carboxylic acid to form a charged carboxylate) and potentially at pH < 1.0 (due to protonation of the pyridine nitrogen). Minimum solubility is predicted in the pH range of 2.5-4.5, where the molecule is likely to exist as a neutral, zwitterionic species. This "U-shaped" solubility profile is a classic characteristic of amphoteric molecules. |
Experimental Verification: Protocols and Rationale
The following sections provide detailed methodologies for the empirical determination of the key physicochemical properties. The emphasis is on robust, reproducible methods that are standard in the pharmaceutical and chemical industries.
Determination of Melting Point (Capillary Method)
Causality: The melting point is a fundamental indicator of purity and lattice energy. A sharp melting range is characteristic of a pure crystalline solid, while a broad range often indicates impurities or an amorphous state. The capillary method is chosen for its simplicity, small sample requirement, and accuracy.
Protocol:
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Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals with a spatula.
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Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a packed column of 2-3 mm is achieved.
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Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus (e.g., Mettler Toledo MP70 or Stuart SMP30).
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Measurement:
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Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the predicted melting range (approx. 160 °C).
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Once within 20 °C of the expected melt, cool the apparatus and perform a second run with a fresh capillary at a slow ramp rate (1-2 °C/min).
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Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This range is the melting point.
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-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Spectral Characterization: Unveiling the Molecular Fingerprint
Causality: Spectroscopic analysis provides unambiguous confirmation of the chemical structure. Each technique probes different aspects of the molecule's composition and connectivity, creating a unique "fingerprint."
Protocols:
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¹H and ¹³C NMR Spectroscopy:
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize both the acidic and basic groups and allow observation of the carboxylic acid proton). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
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Expected ¹H Signals: Look for a singlet for the methyl group, aromatic protons from the pyridine ring with characteristic coupling patterns, and a broad singlet for the carboxylic acid proton.
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Expected ¹³C Signals: Expect signals for the methyl carbon, the quaternary carbons of the oxazole ring, the carbons of the pyridine ring, and the carbonyl carbon of the carboxylic acid.[1][6][7]
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Rationale: NMR provides the definitive map of the carbon-hydrogen framework, confirming the connectivity of all atoms in the molecule.
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-
Mass Spectrometry (MS):
-
Method: Use Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap). ESI is a soft ionization technique suitable for polar molecules like this one.
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Acquisition: Acquire spectra in both positive and negative ion modes.
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Expected Ions:
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Rationale: High-resolution mass spectrometry confirms the elemental composition (molecular formula) with high precision, distinguishing it from other potential isomers or impurities.
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Determination of Aqueous Solubility (pH-Metric Titration Method)
Causality: Solubility is a critical parameter for drug development, influencing bioavailability and formulation. Given the compound's amphoteric nature, its solubility is expected to be highly dependent on pH. The pH-metric titration method is efficient for determining the intrinsic solubility (S₀) and the pKa simultaneously.
Workflow Diagram:
Caption: Workflow for pKa and Intrinsic Solubility Determination.
Protocol:
-
System Setup: Use an automated titrator (e.g., Sirius T3) equipped with a pH electrode and temperature probe.
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Sample Preparation: Create a suspension of the compound in water or a water/co-solvent mixture if solubility is very low.
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Titration: Perform two separate titrations on the suspension starting from its natural pH.
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Base Titration: Titrate with a standardized potassium hydroxide (KOH) solution to deprotonate the carboxylic acid.
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Acid Titration: Titrate with a standardized hydrochloric acid (HCl) solution to protonate the pyridine nitrogen.
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-
Data Analysis: The instrument's software plots pH against the volume of titrant added. The inflection points in the curve correspond to the pKa values. The software uses the change in pH as the compound dissolves to extrapolate back to the intrinsic solubility (S₀) of the neutral species.
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Rationale: This single experiment provides a rich dataset, revealing the ionization constants and the solubility of the least soluble species, which are critical for predicting absorption and designing formulations.
Determination of Lipophilicity (logD Profile)
Causality: Lipophilicity, or the partitioning of a compound between an aqueous and an organic phase, is a key determinant of its ability to cross biological membranes. For an ionizable molecule, this property is pH-dependent and is expressed as logD. The shake-flask method, while traditional, remains the gold standard for its directness.
Protocol:
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Phase Preparation: Prepare a series of buffered aqueous solutions across a relevant pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0). The organic phase will be n-octanol, pre-saturated with the corresponding aqueous buffer.
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Partitioning:
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Add a known concentration of the compound (e.g., 1 mg/mL) to a vial containing equal volumes of the n-octanol and the selected aqueous buffer.
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Vigorously shake the vials for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
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Centrifuge the vials to ensure complete phase separation.
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Quantification:
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Carefully remove an aliquot from the aqueous phase.
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Determine the concentration of the compound in the aliquot using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.
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Calculation: The distribution coefficient (D) at a given pH is calculated as: D = ([Compound]octanol) / ([Compound]aqueous) Where [Compound]octanol is determined by mass balance: (Initial Mass - Aqueous Mass) / Volume of Octanol. The logD is simply the base-10 logarithm of D.
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Profile Generation: Plot the calculated logD values against their corresponding pH to generate the logD profile. This will visually demonstrate the impact of ionization on the compound's lipophilicity.
Logical Relationship Diagram:
Sources
- 1. d-nb.info [d-nb.info]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid (C10H8N2O3) [pubchemlite.lcsb.uni.lu]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. 5-Methylisoxazole-4-carboxylic acid 97 42831-50-5 [sigmaaldrich.com]
- 6. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 7. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
